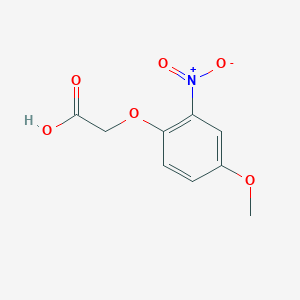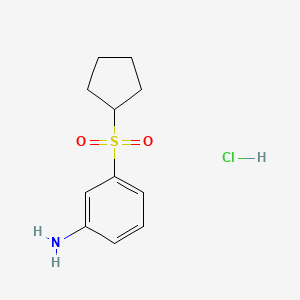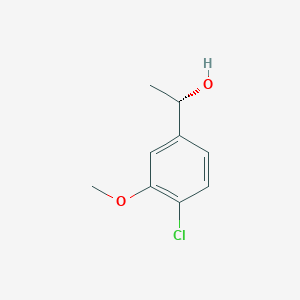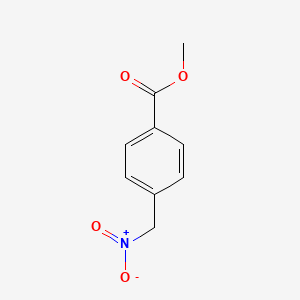
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one is a chemical compound with the molecular formula C5H7F3O3S and a molecular weight of 204.17 g/mol . It is a colorless liquid that is soluble in various organic solvents. This compound is known for its strong odor and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one can be achieved through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods often involve bulk synthesis using similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common with this compound, where nucleophiles such as amines or thiols replace the trifluoromethyl group. These reactions are usually facilitated by catalysts or under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new synthetic pathways.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions. Its ability to modify biological molecules makes it a useful tool in molecular biology.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one can be compared with other similar compounds such as:
1,1,1-Trifluoro-3-methylbutan-2-one: This compound has a similar trifluoromethyl group but differs in the position of the methylsulfonyl group.
2-Butanone, 1,1,1-trifluoro-4-(methylsulfonyl): This compound is closely related and shares similar properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C5H7F3O3S |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-methylsulfonylbutan-2-one |
InChI |
InChI=1S/C5H7F3O3S/c1-12(10,11)3-2-4(9)5(6,7)8/h2-3H2,1H3 |
Clé InChI |
WFBDYUOEJDBHKD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/no-structure.png)

![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)


